L-Methionine labeled with nitrogen-15 (N) is an essential amino acid that plays a critical role in various biological processes. It is a sulfur-containing amino acid classified as one of the proteinogenic amino acids, meaning it is incorporated into proteins during translation. The presence of the nitrogen-15 isotope allows researchers to trace metabolic pathways and protein synthesis, providing insights into biological mechanisms and the dynamics of amino acid metabolism.
L-Methionine can be sourced from dietary proteins, as it is found in various foods such as meat, fish, dairy products, and some nuts and seeds. In research contexts, it can be synthesized using isotopic labeling techniques to produce N-labeled L-methionine for experimental purposes.
L-Methionine labeled with nitrogen-15 can be synthesized through various methods, including:
The synthesis process typically requires rigorous control over reaction conditions, including pH, temperature, and substrate concentrations, to maximize yield and purity.
L-Methionine has a simple structure characterized by a central carbon atom bonded to an amino group (), a carboxyl group (), a sulfur-containing side chain (), and a hydrogen atom. The incorporation of nitrogen-15 alters the mass of the molecule without changing its chemical properties.
L-Methionine participates in several biochemical reactions:
The reactions involving L-methionine are typically catalyzed by specific enzymes such as methionine adenosyltransferase and cystathionine beta-synthase.
The mechanism of action for L-methionine involves its role as a precursor for various biochemical pathways:
L-Methionine labeled with nitrogen-15 has numerous applications in scientific research:
Amino acid dehydrogenases (AADHs) serve as the cornerstone for stereospecific L-methionine-(¹⁵N) synthesis. Leucine dehydrogenase (LeuDH) and alanine dehydrogenase (AlaDH) catalyze the reductive amination of 2-oxo-4-(methylthio)butanoic acid (KMB, the keto acid precursor of methionine) using ¹⁵NH₄Cl as the labeled nitrogen donor. The cofactor NADH is regenerated via a coupled enzymatic system employing glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while recycling NAD⁺ to NADH. This cascade enables near-quantitative enantiomeric excess (ee >99%) for L-methionine-(¹⁵N) by exploiting the inherent stereoselectivity of dehydrogenases for the L-enantiomer [1] [7].
Critical parameters for scalability include:
Enzyme System | Co-Substrate | ¹⁵N Source | Yield (%) | ee (%) |
---|---|---|---|---|
LeuDH/GDH | Glucose | ¹⁵NH₄Cl | 95 | >99 |
AlaDH/GDH | Glucose | ¹⁵NH₄Cl | 85 | >99 |
Glutamate DH/GDH | Glucose | ¹⁵NH₄Cl | 90 | >99 |
Resolution of racemic methionine mixtures employs D-amino acid transaminases (DAATs). For example, Proteus mirabilis L-amino acid deaminase (PmLAAD) selectively deaminates L-methionine to KMB, leaving D-methionine unreacted. The resulting KMB is then stereoselectively reaminated to L-methionine-(¹⁵N) using DAATs in the presence of ¹⁵NH₄⁺ [7].
Multi-enzyme cascades address the thermodynamic constraints of single-step amination. A chemoenzymatic platform combines L-methionine γ-lyase* (MGL) with D-amino acid transaminases (DAATs) to convert racemic D,L-methionine into enantiopure L-methionine-(¹⁵N). MGL first cleaves L-methionine to 2-oxobutyrate, ammonia, and methanethiol. The 2-oxobutyrate is then aminated by DAAT using ¹⁵N-labeled D-alanine as the amino donor, generating L-methionine-(¹⁵N) with 87.5% conversion and 90% ee [7].
For ¹⁵N tracing in proteomic studies, in vitro enzymatic labeling employs glutamate dehydrogenase (GluDH) to transfer ¹⁵N from ¹⁵NH₄Cl to α-keto acids. This method avoids cellular metabolism artifacts and achieves 98% ¹⁵N incorporation in <2 hours. Key advantages include:
Table 2: Chemoenzymatic Strategies for L-Methionine-(¹⁵N) Production
Reaction Sequence | Enzymes | Key Parameters | Conversion/Yield |
---|---|---|---|
Deracemization of D,L-methionine | MGL + DAAT | ¹⁵N-D-Ala donor, pH 8.0 | 87.5% conversion |
Direct reductive amination | LeuDH/GDH + ¹⁵NH₄Cl | NADH regeneration, 30°C | 95% yield |
In vitro proteome labeling | GluDH/¹⁵NH₄Cl | 2-h incubation, 37°C | 98% ¹⁵N incorporation |
Escherichia coli strains engineered for L-methionine-(¹⁵N) overproduction utilize deregulation of the methionine biosynthetic pathway. Key modifications include:
The engineered strain E. coli ΔmetJ ΔmetI ΔlysA/pTrcA*H achieves:
For in vivo labeling, the THRONCAT system employs β-ethynylserine (βES), a bioorthogonal threonine analog that incorporates ¹⁵N into nascent proteins. In prototrophic E. coli, βES achieves 200× higher labeling efficiency than methionine analogs like HPG (homopropargylglycine) in complete media, enabling pulse-chase experiments without auxotrophic strains [10].
Mammalian systems require tailored media formulations to maximize ¹⁵N incorporation into L-methionine-derived proteomes:
Critical challenges include:
Table 3: Mammalian Culture Systems for ¹⁵N-L-Methionine Labeling
Cell Line | Vector System | Medium | Cost/L | Labeling Efficiency |
---|---|---|---|---|
HEK293-E | EBV-episomal | Dialyzed FBS + ¹⁵N-amino acids | $950 | 85–90% |
CHO-DHFR⁻ | DHFR-based | ¹⁵N-algal hydrolysate | $1,050 | 75–80% |
Sp2/0 | Stable integration | Custom ¹⁵N-amino acid mix | $1,200 | 70–75% |
Innovative approaches like the EnPresso® B Defined Nitrogen-free system enhance yields 6.4-fold over traditional M9 media by controlled glucose release and feedback inhibition of endogenous methionine synthesis [9].
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